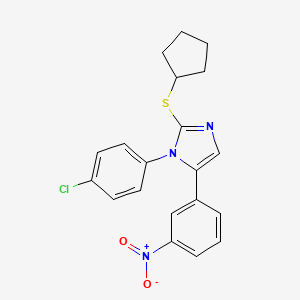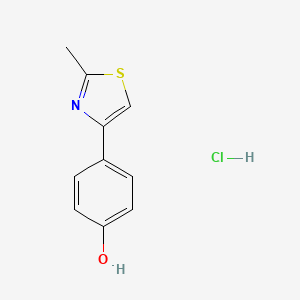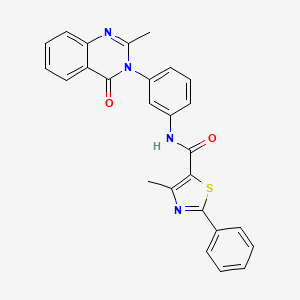
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. The unique structure comprises a quinazolinone moiety linked to a thiazole ring, which provides it with distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:
Step 1: The synthesis starts with the preparation of 2-methyl-4-oxoquinazoline. This is usually achieved by cyclizing anthranilic acid derivatives with acetic anhydride under heating.
Step 2: The quinazoline derivative is then subjected to Friedel-Crafts acylation to introduce the phenyl group.
Step 3: The acylated product undergoes a condensation reaction with 2-aminothiazole to form the thiazole ring.
Step 4: Finally, carboxamide formation is accomplished by reacting the thiazole derivative with the appropriate amine under acidic or basic conditions.
Industrial Production Methods: Industrial-scale production follows similar steps but often involves optimization for higher yields and purity. This includes refining reaction conditions like temperature, solvent choice, and catalyst use to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the thiazole ring and quinazolinone moiety, to form sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions often target the carbonyl groups in the quinazolinone, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the positions adjacent to the quinazolinone and phenyl rings.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often facilitated by reagents like alkyl halides, amines, and acids under various conditions (e.g., acidic, basic, or catalyzed by Lewis acids).
Oxidation products: Sulfoxides and N-oxides.
Reduction products: Alcohols.
Substitution products: Various substituted quinazolinone and thiazole derivatives.
科学研究应用
Chemistry: As an intermediate in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and interaction with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties due to its ability to inhibit key biological pathways.
Industry: Used in the development of novel materials and as a component in certain pharmaceutical formulations.
作用机制
Molecular Targets and Pathways Involved: The compound exerts its biological effects primarily through interaction with enzyme active sites, binding to key amino acid residues. This binding disrupts enzyme function, leading to inhibition of biological pathways critical for cell survival and proliferation. For instance, its anticancer activity may involve inhibition of tyrosine kinase enzymes, which are crucial for cancer cell signaling and growth.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other quinazolinone-thiazole derivatives, 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is unique due to its specific substitution pattern which enhances its binding affinity and selectivity towards certain biological targets.
List of Similar Compounds:2-phenylthiazole-5-carboxamide derivatives.
Quinazolinone-based enzyme inhibitors.
Thiazole-containing pharmaceuticals.
By synthesizing this compound and studying its properties, researchers continue to uncover its potential, paving the way for new scientific discoveries and applications.
属性
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-16-23(33-25(27-16)18-9-4-3-5-10-18)24(31)29-19-11-8-12-20(15-19)30-17(2)28-22-14-7-6-13-21(22)26(30)32/h3-15H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERPJXECUWDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)
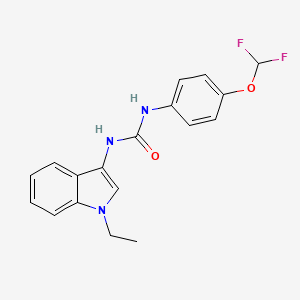

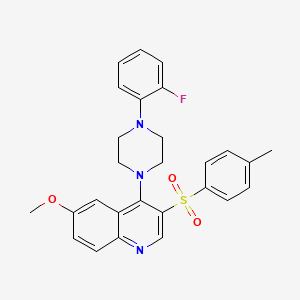
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
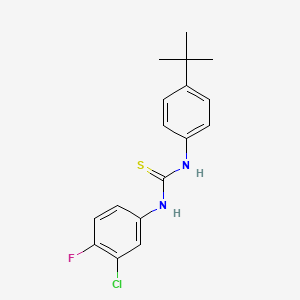
![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)
![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)
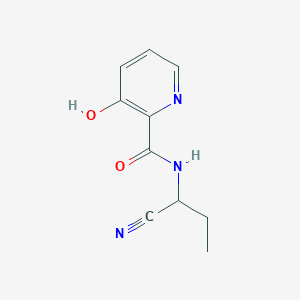
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)
